molecular formula C7H12N2O3 B6204173 methyl 1-methyl-5-oxopiperazine-2-carboxylate CAS No. 1862312-76-2

methyl 1-methyl-5-oxopiperazine-2-carboxylate

Cat. No.: B6204173
CAS No.: 1862312-76-2
M. Wt: 172.18 g/mol
InChI Key: WFVDYGPEWGLBIG-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-oxopiperazine-2-carboxylate is a chiral piperazine derivative serving as a versatile scaffold in organic synthesis and drug discovery. Its molecular formula is C7H12N2O3, and it features both a methyl ester and a tertiary nitrogen within a 5-oxopiperazine ring system, making it a valuable intermediate for the construction of more complex molecules . This compound is primarily valued in medicinal chemistry and peptidomimetic research. Piperazine-2-carboxylate derivatives are recognized for their ability to induce specific secondary structures in peptides, often functioning as turn-inducing elements . Researchers incorporate such scaffolds to study and mimic protein-protein interactions, stabilize specific peptide conformations, and improve the metabolic stability of potential therapeutic agents. The structure is analogous to other 5-oxopiperazine carboxylic acid derivatives known to be key precursors in synthesizing peptidomimetics . Key Applications: Peptidomimetics: Serves as a constrained building block to introduce turn structures in tetrapeptide sequences, analogous to the role of proline but with distinct conformational properties . Medicinal Chemistry: Acts as a core structure or intermediate for the synthesis of biologically active compounds, contributing to the exploration of new pharmaceutical leads. Chemical Biology: Used as a tool to probe peptide conformation and stability through NMR spectroscopy and other analytical methods . Handling and Storage: For research purposes only. Not approved for human or veterinary diagnostic or therapeutic uses. Store sealed in a dry environment at 2-8°C .

Properties

CAS No.

1862312-76-2

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 1-methyl-5-oxopiperazine-2-carboxylate

InChI

InChI=1S/C7H12N2O3/c1-9-4-6(10)8-3-5(9)7(11)12-2/h5H,3-4H2,1-2H3,(H,8,10)

InChI Key

WFVDYGPEWGLBIG-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)NCC1C(=O)OC

Purity

95

Origin of Product

United States

Synthetic Methodologies for Methyl 1 Methyl 5 Oxopiperazine 2 Carboxylate and Analogues

De Novo Synthesis Strategies

The formation of the 5-oxopiperazine-2-carboxylate core from acyclic precursors is a central theme in its synthesis. These methods provide the flexibility to introduce a variety of substituents on the piperazine (B1678402) ring, allowing for the creation of diverse chemical libraries.

Cyclization Reactions for Piperazine Ring Formation

The construction of the piperazine ring is most commonly achieved through intramolecular cyclization reactions. These reactions involve the formation of two new bonds to create the six-membered heterocycle.

A notable strategy for the synthesis of 5-oxopiperazine-2-carboxylates involves a sequence initiated by a Michael addition. This approach utilizes the conjugate addition of a primary amine to an activated alkene, followed by subsequent reactions to close the ring.

One documented method begins with the Michael addition of a primary amine to methyl 2-chloro-2-cyclopropylidene-acetate. The resulting adduct is then acylated with an α-bromo acid chloride. The final ring closure is achieved through a twofold nucleophilic substitution, yielding the 3-spirocyclopropanated 5-oxopiperazine-2-carboxylate. This method has been shown to produce a variety of substituted analogues with yields ranging from 39% to 99%. rsc.org

A general representation of this synthetic sequence is outlined below:

StepReactantsKey TransformationProduct
1Primary Amine, Methyl 2-chloro-2-cyclopropylidene-acetateMichael AdditionMichael Adduct
2Michael Adduct, α-Bromo Acid ChlorideAcylationAcyclic Precursor
3Acyclic Precursor, Aliphatic or Aromatic AmineRing-Closing Nucleophilic Substitution3-Spirocyclopropanated 5-Oxopiperazine-2-carboxylate

Another approach involves the sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines. These intermediates then undergo a stereoselective catalytic reductive cyclization to yield piperazine derivatives. nih.gov

The formation of the piperazine ring can also be effectively achieved through intramolecular nucleophilic substitution reactions. In this strategy, a linear precursor containing nucleophilic and electrophilic centers at appropriate positions is induced to cyclize.

A key example of this approach is the twofold nucleophilic substitution on bishalide precursors. This method is often the final step in a multi-step sequence, such as the one initiated by a Michael addition as previously described. rsc.org The bishalide, formed by the acylation of a Michael adduct with an α-bromo acid chloride, undergoes cyclization upon reaction with an aliphatic or aromatic amine to furnish the 5-oxopiperazine-2-carboxylate ring system. The choice of the final amine allows for the introduction of diversity at the N1 position of the piperazine ring.

A summary of representative yields for this approach is presented in the following table:

R¹ SubstituentR² SubstituentR³ SubstituentYield (%)
BenzylHMethyl92
4-MethoxybenzylHMethyl85
AllylHMethyl78
MethylHPhenyl65

Data compiled from studies on the synthesis of structurally diverse 5-oxopiperazine-2-carboxylates. rsc.org

Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical route to complex molecules. The Ugi reaction, in particular, has been adapted for the synthesis of piperazinone scaffolds.

The Ugi four-component reaction (U-4CR) provides a powerful tool for the rapid assembly of α-acylamino carboxamide adducts. These adducts can then undergo subsequent transformations to yield a variety of heterocyclic structures, including piperazinones. frontiersin.org

A novel method for generating functionalized piperazinones involves an Ugi reaction with aminoacetaldehyde dimethyl acetal. The resulting adduct undergoes an acid-mediated cyclization to form an iminium precursor, which can then be subjected to nucleophilic addition. nih.govacs.org This strategy allows for the diastereoselective synthesis of highly substituted piperazinones.

Furthermore, post-Ugi transformations of adducts derived from α,β-unsaturated carboxylic acids can lead to the formation of piperazine-2,5-diones through an intramolecular aza-Michael addition. frontiersin.org Solid-phase synthesis using a disrupted Ugi reaction has also been employed to produce piperazinones. ebrary.net

Ugi Reaction TypeKey Post-Ugi TransformationResulting Heterocycle
Standard UgiAcid-mediated cyclizationFunctionalized Piperazinone
Ugi with α,β-unsaturated acidsIntramolecular aza-Michael additionPiperazine-2,5-dione
Disrupted Ugi (Solid-phase)Nucleophilic opening of aziridinePiperazinone

Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, provide another avenue for the synthesis of piperazine derivatives.

One such approach is the visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes. This method, catalyzed by an iridium-based complex, yields 2-substituted piperazines under mild conditions. organic-chemistry.org

Another strategy involves the reaction of β-amino alcohols, thiols, or amines with vinyl onium salts. This process is believed to proceed through a conjugate addition followed by the generation of an ylide and subsequent ring-closing attack to form morpholines, thiomorpholines, and piperazines. bris.ac.uk

Additionally, the fusion of a piperazine ring onto another heterocyclic system can be achieved through various synthetic sequences. For instance, a practical solid-phase strategy for the synthesis of Δ⁵-2-oxopiperazines has been developed via an N-acyliminium ion cyclization. researchgate.net

Multicomponent Reaction (MCR) Approaches

Strategies Employing Specific Building Blocks

The synthesis of methyl 1-methyl-5-oxopiperazine-2-carboxylate and its analogues can be achieved through several strategic pathways, each employing unique starting materials to construct the heterocyclic scaffold.

A notable and efficient method for the synthesis of structurally diverse 5-oxopiperazine-2-carboxylates employs methyl 2-chloro-2-cyclopropylideneacetate as a key building block. rsc.orglookchem.comresearchgate.netrsc.org This strategy is valued for its ability to introduce a spirocyclopropane unit at the 3-position of the piperazinone ring, a structural motif of interest in medicinal chemistry.

The general synthetic sequence commences with a Michael addition of a primary amine onto methyl 2-chloro-2-cyclopropylideneacetate. rsc.orgrsc.org For the synthesis of the target molecule, methylamine (B109427) would serve as the primary amine. The resulting adduct is then acylated with an α-bromo acid chloride under modified Schotten-Baumann conditions. The final and crucial step is a ring-closing twofold nucleophilic substitution on the formed bishalide with an aliphatic or aromatic amine, which yields the 3-spirocyclopropanated 5-oxopiperazine-2-carboxylate. rsc.orgrsc.org This methodology allows for significant variability in the substituents at positions R1, R2, and R3, leading to a diverse library of compounds. rsc.orgrsc.org

StepReaction TypeReactantsKey Feature
1Michael AdditionPrimary amine, Methyl 2-chloro-2-cyclopropylideneacetateFormation of an adduct
2AcylationAdduct from Step 1, α-bromo acid chlorideIntroduction of the second part of the backbone
3CyclizationBishalide from Step 2, AmineRing-closing via twofold nucleophilic substitution

This approach provides a high-yielding and selective access to spirocyclopropanated 5-oxopiperazine-2-carboxylates. lookchem.comresearchgate.net

The use of amino acids as chiral pool starting materials is a well-established strategy for the enantioselective synthesis of complex molecules. L-Serine, for instance, is a versatile precursor for the synthesis of various chiral heterocycles, including oxazolidinones. researchgate.neteurekaselect.com While a direct synthesis of this compound from L-serine is not extensively detailed in the available literature, the principles of using its stereocenter and functional groups can be applied. A hypothetical approach could involve the protection of the amino and carboxylic acid groups of L-serine, followed by modification of the hydroxyl group to introduce the remainder of the piperazinone ring.

Similarly, D-glucosamine, a carbohydrate-based starting material, is utilized in the synthesis of chiral catalysts and other complex molecules. rsc.orgresearchgate.netbeilstein-journals.orgbeilstein-archives.org Its rich stereochemistry and multiple functional groups make it an attractive starting point for the synthesis of chiral piperazine derivatives, although specific routes to the target compound are not prominently documented. The synthesis of carbocyclic analogues of D-glucosamine has been reported, showcasing its utility as a chiral template. rsc.org

The derivatization of existing heterocyclic systems, such as pyrazines, presents another viable synthetic route. Pyrazine-2-carboxylic acid esters are known intermediates that can be subjected to various transformations. tandfonline.comgoogle.comgoogle.comscienceopen.combeilstein-journals.org The synthesis of methyl 5-methylpyrazine-2-carboxylate, a constitutional isomer of the target molecule's precursor, is well-documented. google.comgoogle.com

A potential strategy could involve the reduction of the pyrazine (B50134) ring to a piperazine, followed by selective oxidation to introduce the keto group at the 5-position. Alternatively, a suitably substituted pyrazine could undergo ring transformation or functional group interconversion to yield the desired piperazinone structure. The derivatization of pyrazines can include methylation, which is a key step in introducing the N-methyl group of the target compound. researchgate.net

Functionalization and Derivatization Routes

Once the core of this compound is synthesized, further functionalization can be achieved through various chemical reactions to create a library of analogues for structure-activity relationship studies.

Esterification and Amidation Reactions

The carboxylate group of the target molecule is a prime site for derivatization. Standard esterification procedures, such as the Fischer esterification which involves reacting the corresponding carboxylic acid with an alcohol under acidic conditions, can be employed to generate a variety of esters. masterorganicchemistry.commasterorganicchemistry.comresearchgate.net The use of coupling agents can also facilitate the formation of esters from the carboxylic acid precursor. organic-chemistry.orgnih.gov

Amidation of the carboxylate can be achieved by first hydrolyzing the methyl ester to the corresponding carboxylic acid, followed by coupling with a desired amine. sci-hub.semdpi.com A variety of coupling reagents, such as HBTU, can be used to facilitate this transformation, allowing for the synthesis of a wide range of amides. lookchemmall.comresearchgate.netnih.gov Direct conversion of the ester to an amide is also a possible route. mdpi.com

ReactionReagentsProduct
EsterificationCarboxylic acid, Alcohol, Acid catalystEster
AmidationCarboxylic acid, Amine, Coupling agentAmide

Alkylation and Acylation Strategies

The piperazinone ring itself offers sites for further functionalization. While the nitrogen at position 1 is already methylated in the target compound, in analogues where this position is a secondary amine, N-alkylation can be performed using an alkyl halide in the presence of a base. researchgate.net

N-acylation of the piperazinone nitrogen is another common derivatization strategy. researchgate.net This can be achieved by reacting the piperazinone with an acyl chloride or an acid anhydride. Such reactions introduce an acyl group onto the nitrogen atom, which can significantly alter the biological properties of the molecule. The development of solid-phase synthesis methods for Δ5-2-oxopiperazines often involves N-acyliminium ion cyclization, highlighting the importance of acylation in the synthesis and derivatization of this class of compounds. researchgate.net

Stereoselective Modifications and Chiral Control in Synthesis

Achieving a high degree of stereochemical control is paramount in the synthesis of chiral piperazinones like this compound. Various strategies have been developed to introduce and maintain the desired stereochemistry at the C2 position.

One prominent approach involves the use of chiral auxiliaries . These are stereogenic groups that are temporarily incorporated into the molecule to direct the stereochemical outcome of subsequent reactions. For instance, (R)-(−)-phenylglycinol has been employed as a chiral auxiliary in the synthesis of (R)-(+)-2-methylpiperazine, proceeding through a protected 2-oxopiperazine intermediate. rsc.org This method highlights the utility of chiral auxiliaries in establishing a specific stereocenter which can be carried through to the final piperazinone structure.

Catalytic asymmetric synthesis represents a more atom-economical and elegant approach to chiral piperazinones. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has emerged as a powerful method for accessing chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org This method allows for the efficient synthesis of a variety of 5,6-disubstituted piperazin-2-ones in high yields (up to 95%) and with high enantiomeric excess (ee) (84–90% ee). dicp.ac.cn The practicality of this methodology has been demonstrated on a gram scale, maintaining high yield and enantioselectivity. dicp.ac.cn

Another significant catalytic method is the asymmetric allylic alkylation (AAA) of piperazin-2-one (B30754) substrates. Stoltz and co-workers developed a palladium-catalyzed decarboxylative asymmetric allylic alkylation of differentially N-protected piperazin-2-ones. This technique provides access to a range of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.govnih.gov The resulting products can be further elaborated, for instance, by reducing the piperazinone to the corresponding piperazine. nih.gov

The following table summarizes selected results from a palladium-catalyzed asymmetric hydrogenation of various pyrazin-2-ols to yield chiral piperazin-2-ones, demonstrating the scope and efficiency of this method. dicp.ac.cn

EntrySubstrate (Pyrazin-2-ol)Product (Piperazin-2-one)Yield (%)ee (%)
15,6-diphenyl5,6-diphenyl9590
25-phenyl-6-methyl5-phenyl-6-methyl9488
35-(4-methoxyphenyl)-6-phenyl5-(4-methoxyphenyl)-6-phenyl9589
45-(4-fluorophenyl)-6-phenyl5-(4-fluorophenyl)-6-phenyl9687
55-(2-naphthyl)-6-phenyl5-(2-naphthyl)-6-phenyl9588

Protecting Group Chemistries and Deprotection Methodologies

In the multi-step synthesis of complex molecules like this compound, the use of protecting groups is essential to mask reactive functional groups and ensure chemoselectivity. The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal. For piperazinone synthesis, which involves multiple amine functionalities, an orthogonal protecting group strategy is often employed. This allows for the selective deprotection of one amine group while others remain protected. researchgate.netneliti.comiris-biotech.de

Commonly used amine protecting groups in this context include:

tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under a range of conditions and its facile removal with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com In the synthesis of piperazinones, the Boc group is frequently used to protect one of the nitrogen atoms, allowing for selective functionalization of the other. rsc.orgmdpi.com For example, in the synthesis of 2-substituted piperazines, an N-Boc protecting group can be removed using TFA to allow for further modification. nih.gov

Carboxybenzyl (Cbz or Z): The Cbz group is another common amine protecting group that is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenation (e.g., using H₂ and a palladium catalyst). masterorganicchemistry.com This orthogonality to the acid-labile Boc group makes the Cbz group a valuable component of a comprehensive protecting group strategy in piperazine synthesis. researchgate.net

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is known for its lability to basic conditions, typically being removed with a solution of piperidine (B6355638) in DMF. masterorganicchemistry.comtotal-synthesis.com This provides a third orthogonal deprotection strategy, which is particularly useful in complex syntheses requiring sequential manipulation of multiple amine groups.

The selection of an appropriate protecting group strategy is crucial for the successful synthesis of asymmetrically substituted piperazinones. The ability to selectively unmask different nitrogen atoms at various stages of the synthesis allows for the controlled introduction of different substituents, which is key to creating a diverse range of analogues for structure-activity relationship studies.

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry is continually evolving, with the development of advanced techniques that offer improved efficiency, safety, and sustainability. These methods are increasingly being applied to the synthesis of complex heterocyclic compounds like this compound.

Catalytic Approaches

Catalytic methods are at the forefront of efficient and selective synthesis. As discussed previously, palladium-catalyzed reactions are pivotal in the asymmetric synthesis of piperazinones. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a direct route to chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.org Furthermore, palladium-catalyzed asymmetric allylic alkylation has been instrumental in creating α-substituted chiral piperazinones. nih.govnih.gov

Reductive amination is another powerful catalytic tool for the synthesis of piperazine rings. This reaction involves the formation of an imine or enamine intermediate from an amine and a carbonyl compound, followed by reduction in situ. Catalytic reductive cyclization of dioximes, using heterogeneous catalysts like palladium on carbon (Pd/C) or Raney nickel, has been shown to produce piperazines with good stereoselectivity. nih.gov This method allows for the construction of the piperazine ring from acyclic precursors.

Flow Chemistry Applications

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and scalability. uc.ptresearchgate.net In the context of piperazine synthesis, flow chemistry has been utilized for C-H functionalization reactions under photoredox catalysis. mdpi.com This approach allows for a simplified reaction workup and can be more easily scaled up compared to traditional batch methods. While specific applications to this compound are not yet widely reported, the principles of flow chemistry are well-suited for the multi-step, often catalytically driven, syntheses of such heterocyclic compounds. bohrium.comspringerprofessional.de

Solvent-Free and Heterogeneous Reaction Conditions

The development of solvent-free and heterogeneous reaction conditions is a key goal in green chemistry, aiming to reduce waste and simplify product purification. Solvent-free synthesis , often facilitated by microwave irradiation, can significantly accelerate reaction rates and improve yields. For example, the synthesis of 2,5-piperazinediones has been achieved under solvent-free microwave conditions. researchgate.net

Heterogeneous catalysis involves the use of a catalyst that is in a different phase from the reactants, which greatly simplifies catalyst recovery and reuse. In piperazine synthesis, heterogeneous catalysts such as metal ions supported on polymeric resins have been employed for the preparation of monosubstituted piperazines. nih.gov This approach not only facilitates product purification but also aligns with the principles of sustainable chemistry by allowing for catalyst recycling. Similarly, silica-supported piperazine has been used as a heterogeneous catalyst in multicomponent reactions. researchgate.net The application of such principles to the synthesis of this compound could offer significant environmental and economic benefits.

Chemical Reactivity and Mechanistic Investigations of Methyl 1 Methyl 5 Oxopiperazine 2 Carboxylate

Transformations Involving the Carboxylate Moiety

The methyl ester group at the C2 position of the piperazine (B1678402) ring is susceptible to a variety of nucleophilic acyl substitution reactions. These transformations allow for the modification of the carboxylate functionality into other important chemical groups such as carboxylic acids, different esters, and amides.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The rate of hydrolysis is influenced by the pH of the reaction medium. For analogous aminoalkyl esters containing a 1-methylpiperazine (B117243) moiety, the hydrolysis follows pseudo-first-order kinetics and is catalyzed by hydroxide (B78521) ions at higher pH. nih.gov It is expected that methyl 1-methyl-5-oxopiperazine-2-carboxylate would exhibit similar behavior, yielding 1-methyl-5-oxopiperazine-2-carboxylic acid upon treatment with aqueous base, followed by acidification.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comwikipedia.org The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct. This method allows for the introduction of a variety of alkoxy groups, potentially altering the steric and electronic properties of the molecule.

Reactant AlcoholCatalystProductReference
EthanolAcid or BaseEthyl 1-methyl-5-oxopiperazine-2-carboxylate masterorganicchemistry.comwikipedia.org
IsopropanolAcid or BaseIsopropyl 1-methyl-5-oxopiperazine-2-carboxylate masterorganicchemistry.comwikipedia.org
Benzyl alcoholAcid or BaseBenzyl 1-methyl-5-oxopiperazine-2-carboxylate masterorganicchemistry.comwikipedia.org

Amidation: The direct conversion of the methyl ester to an amide can be achieved by heating with an amine. This reaction, often referred to as aminolysis, can be slow and may require elevated temperatures. More efficient methods for the amidation of esters involve the use of a base, such as potassium tert-butoxide, which has been shown to promote the direct amidation of various methyl esters with a wide range of amines in good to excellent yields. rsc.org Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.

AmineCoupling MethodProductReference
BenzylamineBase-promoted aminolysisN-Benzyl-1-methyl-5-oxopiperazine-2-carboxamide rsc.org
Piperidine (B6355638)Base-promoted aminolysis(1-Methyl-5-oxopiperazin-2-yl)(piperidin-1-yl)methanone rsc.org
AnilineBase-promoted aminolysisN-Phenyl-1-methyl-5-oxopiperazine-2-carboxamide rsc.org

Reactions at the Piperazine Nitrogen Atoms

The piperazine ring of this compound contains two nitrogen atoms. The N1 nitrogen is a tertiary amine, and the N4 nitrogen is part of an amide linkage within the piperazinone ring.

Nucleophilic Substitutions

The N1 nitrogen, being a tertiary amine, is generally not susceptible to direct nucleophilic substitution. However, in the case of the parent piperazin-2-one (B30754) structure (lacking the N1-methyl group), the secondary amine at the N1 position would be available for nucleophilic substitution reactions, such as N-alkylation. This reaction is typically carried out using an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. The N-methylation of the parent piperazinone to form the title compound is an example of such a reaction.

Amidation Reactions

The N4 nitrogen is part of a lactam (a cyclic amide) and is therefore significantly less nucleophilic than the N1 nitrogen. Acylation at this position is generally difficult and would require harsh conditions, potentially leading to ring opening. In the context of the parent piperazin-2-one, the secondary amine at N4 can undergo acylation with acyl chlorides or anhydrides under basic conditions.

Reactivity of the Oxo Group

The ketone functionality at the C5 position of the piperazinone ring is a key site for various chemical transformations, including reduction and carbon-carbon bond-forming reactions.

Reduction: The oxo group can be reduced to a secondary alcohol using common reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing ketones to alcohols, while the more powerful lithium aluminum hydride (LiAlH₄) can also be used. The choice of reducing agent may be influenced by the presence of the ester functionality, as LiAlH₄ can also reduce esters to primary alcohols. Selective reduction of the ketone in the presence of the ester can often be achieved using milder conditions and specific reagents.

Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of ketones to alkenes. masterorganicchemistry.comwikipedia.orgtotal-synthesis.com The reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent). The nature of the ylide determines the stereochemistry of the resulting alkene. This reaction would allow for the introduction of an exocyclic double bond at the C5 position of the piperazine ring, leading to 5-alkylidene-1-methylpiperazine-2-carboxylate derivatives.

Wittig ReagentProductReference
Methylenetriphenylphosphorane (Ph₃P=CH₂)Methyl 1-methyl-5-methylenepiperazine-2-carboxylate masterorganicchemistry.comwikipedia.org
Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃)Methyl 5-ethylidene-1-methylpiperazine-2-carboxylate masterorganicchemistry.comwikipedia.org
(Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et)Methyl 5-(carbethoxymethylene)-1-methylpiperazine-2-carboxylate total-synthesis.com

Ring Transformations and Rearrangement Studies

The piperazinone ring system can undergo various transformations and rearrangements, leading to the formation of more complex heterocyclic structures.

Formation of Bicyclic Oxopiperazines

An interesting transformation of 5-oxopiperazine-2-carboxylates is their conversion into bicyclic oxopiperazines. This can occur through an intermolecular transesterification reaction. rsc.org In this process, the nitrogen of one piperazinone molecule can attack the ester carbonyl of another, leading to the formation of a dimeric bicyclic structure. While this has been observed for related 5-oxopiperazine-2-carboxylates, the specific conditions and outcomes for this compound would depend on factors such as reaction temperature, concentration, and the presence of catalysts. Such bicyclic structures are of interest as conformationally restricted peptide mimics. springernature.comnih.gov

Reduction to Piperazines and Tetrahydropyrazines

The reduction of the carbonyl groups in this compound can lead to the formation of either fully reduced piperazines or partially reduced tetrahydropyrazines. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

The amide carbonyl at the 5-position is generally less reactive than a ketone and requires strong reducing agents for complete reduction to a methylene (B1212753) group. The ester group at the 2-position can also be reduced to a primary alcohol.

Reduction to Piperazines:

Complete reduction of both the amide and ester functionalities of this compound yields the corresponding piperazine derivative. This transformation typically requires a powerful hydride donor such as lithium aluminum hydride (LiAlH₄). dicp.ac.cnmasterorganicchemistry.com The reaction proceeds via the reduction of the amide to an amine and the ester to an alcohol. chemistrysteps.com

The general transformation can be represented as follows:

This compound + LiAlH₄ → (1-methylpiperazin-2-yl)methanol

The reduction of cyclic amides (lactams) to the corresponding cyclic amines is a well-established synthetic method. masterorganicchemistry.com In the context of piperazin-2-ones, which are structurally similar to the target molecule, lithium aluminum hydride has been successfully employed for their reduction to piperazines. dicp.ac.cn

Interactive Data Table: Reduction of Piperazinone Analogs to Piperazines

PrecursorReducing AgentProductYield (%)Reference
Chiral Piperazin-2-oneLiAlH₄Chiral PiperazineHigh dicp.ac.cn
N-Alkyl LactamLithium AminoborohydridesCyclic AmineGood to Excellent researchgate.net
Tertiary AmideLiAlH₄/TMSClTertiary AmineHigh researchgate.net

Reduction to Tetrahydropyrazines:

The selective partial reduction of the amide carbonyl to a hydroxyl group, followed by dehydration, could theoretically lead to the formation of a tetrahydropyrazine (B3061110). However, achieving this selectivity can be challenging. The use of less reactive hydride reagents or carefully controlled reaction conditions might favor the formation of a hemiaminal intermediate, which could then eliminate water to form the enamine functionality characteristic of a tetrahydropyrazine.

Alternatively, catalytic hydrogenation could potentially offer a pathway to tetrahydropyrazines. The stepwise addition of hydrogen might allow for the isolation of partially reduced intermediates. researchgate.net For instance, the reduction of N-alkyl-pyrrolidin-2-ones with a limited amount of lithium aluminum hydride has been shown to yield dimeric structures containing a Δ²-pyrroline ring, which is a cyclic enamine analogous to a tetrahydropyrazine. rsc.org This suggests that controlling the stoichiometry of the reducing agent is crucial for accessing partially reduced products.

Mechanistic Elucidation of Key Reactions

Understanding the reaction mechanisms is fundamental to controlling the selectivity and efficiency of the reduction of this compound.

The reduction of the amide functionality in this compound by a hydride reagent like LiAlH₄ is believed to proceed through a series of key intermediates.

Initial Hydride Attack: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon of the amide carbonyl group. This forms a tetrahedral intermediate.

Coordination and Elimination: The oxygen of the tetrahedral intermediate coordinates to the aluminum species. Subsequently, the lone pair of electrons on the nitrogen atom facilitates the elimination of the oxygen atom, which leaves as a metal aluminate. This step results in the formation of a highly reactive iminium ion intermediate. chemistrysteps.com

Second Hydride Attack: The iminium ion is then rapidly attacked by a second hydride ion, leading to the formation of the final amine product. masterorganicchemistry.com

This mechanism explains why the carbonyl oxygen is completely removed in the reduction of amides to amines, in contrast to the reduction of esters to alcohols where the carbonyl oxygen is retained as a hydroxyl group.

In the case of partial reduction, the reaction could potentially be stopped at an intermediate stage. For example, the initial tetrahedral intermediate, upon protonation, could form a hemiaminal. This hemiaminal could then be in equilibrium with the starting material and the iminium ion. Under certain conditions, this hemiaminal could be isolated or could eliminate water to form an enamine, a key structural feature of tetrahydropyrazines. Computational studies on the hydride reduction of related cyclic ketones, such as piperidones, have highlighted the importance of substrate conformation, including twist-boat conformers, in determining the facial selectivity and reactivity. nih.govacs.org

While specific kinetic data for the reduction of this compound are not available, the rate of the reaction is expected to be influenced by several factors, based on general principles of hydride reductions.

Nature of the Reducing Agent: Stronger, less sterically hindered reducing agents like LiAlH₄ will react faster than bulkier or milder reagents. nih.gov The choice of reagent can also influence the stereoselectivity of the reduction. odinity.com

Reaction Temperature: As with most chemical reactions, increasing the temperature will generally increase the rate of reduction.

Solvent: The solvent can play a role in stabilizing the intermediates and influencing the aggregation state of the hydride reagent, thereby affecting the reaction rate.

Steric Hindrance: The steric environment around the carbonyl groups will affect the rate of hydride attack. The presence of the N-methyl group and the methyl carboxylate group may influence the approach of the hydride reagent.

Kinetic studies on the hydride reduction of cyclic ketones have shown that the stereoselectivity of the reaction can be dependent on the reaction rate, which is influenced by the steric bulk of the nucleophile. acs.org For instance, the reduction of 4-tert-butylcyclohexanone (B146137) with sodium borohydride yields a different ratio of cis to trans isomers compared to the reduction with the bulkier L-selectride, indicating different kinetic profiles for the axial and equatorial attack of the hydride. odinity.com A similar interplay between steric effects and reaction kinetics would be expected in the reduction of the ketone group in this compound.

Interactive Data Table: Factors Influencing Hydride Reduction Kinetics

FactorInfluence on Reaction RateMechanistic Implication
Reducing Agent StrengthStronger agents lead to faster rates.Lower activation energy for hydride transfer.
Steric Bulk of ReagentBulkier agents can lead to slower rates and altered selectivity.Increased steric hindrance in the transition state. nih.gov
TemperatureHigher temperature increases the rate.Provides sufficient energy to overcome the activation barrier.
Substrate ConformationThe accessibility of the carbonyl group influences the rate.Lower energy transition states are favored. acs.org

Further experimental kinetic studies would be necessary to quantify the reaction rates and to fully understand the intricate details of the reduction mechanism for this compound.

Computational and Theoretical Chemistry Studies of Methyl 1 Methyl 5 Oxopiperazine 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the molecule's electronic behavior and predict its reactivity. These methods provide a foundational understanding of the molecule's stability and interaction potential.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. jddtonline.info By approximating the many-body electronic Schrödinger equation, DFT calculations can accurately predict molecular geometries, vibrational frequencies, and a host of electronic properties. For methyl 1-methyl-5-oxopiperazine-2-carboxylate, geometry optimization is typically performed using functionals like B3LYP with a basis set such as 6-31G(d,p) to find the lowest energy structure. jddtonline.infomdpi.com

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. jddtonline.info

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. jddtonline.info In this compound, the negative potential (red regions) is expected to be localized around the oxygen atoms of the carbonyl and carboxylate groups, indicating these are the primary sites for electrophilic attack.

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While DFT provides high accuracy, its computational cost can be prohibitive for exploring the vast conformational space of a flexible molecule. Semiempirical Molecular Orbital (MO) methods, such as AM1, PM3, and the more recent PM7, offer a computationally faster alternative. researchgate.netnih.gov These methods simplify the Hartree-Fock equations by using empirical parameters, enabling rapid screening of numerous potential conformations. nih.gov For a molecule with a six-membered ring like this compound, semiempirical calculations are ideal for performing initial conformational searches to identify low-energy structures. These candidate structures can then be subjected to more accurate DFT calculations for final energy refinement and property analysis.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and flexibility of this compound are key determinants of its biological activity and physical properties. Molecular modeling techniques are used to explore these features in detail.

The piperazinone ring typically adopts a non-planar, chair-like conformation to minimize steric and torsional strain. For 2-substituted piperazines, studies have shown a preference for the substituent to occupy an axial position to mitigate unfavorable steric interactions. nih.gov In the case of this compound, the methoxycarbonyl group at the C2 position is subject to these conformational considerations. The presence of the N1-methyl group and the C5-oxo group introduces additional stereoelectronic effects that influence the ring's geometry. The ultimate conformational preference will be a balance between minimizing steric hindrance involving the axial and equatorial substituents and optimizing orbital interactions within the ring.

The piperazinone ring is not rigid and can undergo ring inversion, a process where it flips from one chair conformation to another. This process involves higher-energy intermediate conformations, such as twist-boat forms. The energy barrier to this inversion dictates the ring's flexibility at a given temperature. A lower energy barrier implies greater flexibility, allowing the molecule to more easily adopt different shapes to bind to a biological target. Computational methods can map the potential energy surface of this inversion process and calculate the associated activation energy, providing quantitative measures of the molecule's structural dynamics.

Prediction of Molecular Descriptors Relevant to Research

Molecular descriptors are numerical values that encode chemical information and are used to predict the physicochemical properties and biological activities of a molecule. Quantitative Structure-Activity Relationship (QSAR) studies frequently use these descriptors to build predictive models. mdpi.com For this compound, a variety of descriptors can be calculated using computational software.

These descriptors are broadly categorized as:

Electronic Descriptors: Derived from quantum chemical calculations, these include electronegativity, chemical hardness, softness, and the electrophilicity index, which help quantify the reactivity of the molecule. tandfonline.com

Physicochemical Descriptors: These relate to the molecule's behavior in different environments and include properties like the logarithm of the partition coefficient (LogP) for lipophilicity, molar refractivity (MR) for molecular volume and polarizability, and aqueous solubility (LogS). mdpi.com

Topological Descriptors: These are derived from the 2D representation of the molecule and include indices such as the Topological Polar Surface Area (TPSA), which is a strong predictor of drug absorption and brain penetration.

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Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (usually oxygen and nitrogen) and their attached hydrogens. It is a valuable parameter for predicting the transport properties of drugs, such as intestinal absorption and blood-brain barrier penetration. For this compound, the calculated TPSA value is 51.19 Ų .

LogP (Partition Coefficient)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, representing the ratio of its concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water) at equilibrium. This parameter is critical for understanding a molecule's solubility, permeability, and distribution in biological systems. The calculated LogP for this compound is -1.25 .

Hydrogen Bond Acceptor/Donor Counts

Hydrogen bonds play a crucial role in molecular recognition and binding. The number of hydrogen bond acceptors and donors in a molecule influences its solubility and its ability to interact with biological targets. For this compound, the predicted number of hydrogen bond acceptors is 4 , and the number of hydrogen bond donors is 1 .

Rotatable Bond Count

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A higher number of rotatable bonds can correlate with better binding to a target protein but may also lead to a decrease in oral bioavailability. This compound has a calculated rotatable bond count of 1 .

Property Calculated Value
Topological Polar Surface Area (TPSA) 51.19 Ų
LogP (Partition Coefficient) -1.25
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1
Rotatable Bonds 1

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. A review of the scientific literature did not yield any specific molecular docking or protein-ligand interaction studies for this compound in research models. Such studies would be valuable in identifying potential biological targets and understanding the molecular basis of its activity.

Reaction Pathway and Transition State Calculations

Theoretical calculations of reaction pathways and transition states are instrumental in understanding the mechanisms of chemical reactions, predicting reaction kinetics, and optimizing synthetic routes. These studies provide detailed information about the energy landscape of a reaction, including the structures and energies of reactants, products, intermediates, and transition states. As of the latest literature review, no specific reaction pathway or transition state calculations for the synthesis or reactivity of this compound have been published. Such theoretical investigations could provide valuable insights into its formation and chemical behavior.

Research Applications and Functional Utility of 5 Oxopiperazine 2 Carboxylates

Role as Versatile Building Blocks in Organic Synthesis

The inherent structural features of 5-oxopiperazine-2-carboxylates make them ideal starting points for the synthesis of a wide array of more complex molecules. Their cyclic structure provides a degree of conformational rigidity, while the various substitution points on the ring and the carboxylate group offer multiple handles for chemical modification.

Synthesis of Complex Heterocyclic Systems

Researchers have successfully utilized 5-oxopiperazine-2-carboxylates as synthons for the construction of diverse and complex heterocyclic systems. A notable strategy involves a sequence of reactions starting with a Michael addition, followed by acylation and a ring-closing twofold nucleophilic substitution. This approach has led to the creation of 3-spirocyclopropanated 5-oxopiperazine-2-carboxylates. nih.govrsc.org In certain cases, this reaction sequence can even lead to the formation of bicyclic oxopiperazines through intermolecular transesterification. nih.govrsc.org

Further demonstrating their versatility, these scaffolds have been employed in the synthesis of more elaborate polycyclic systems. For instance, the 2-spirocyclopropanated methyl 5-oxopiperazine-2-carboxylate has been used as a precursor to an octahydro[2H]pyrazino[1,2-a]pyrazinetrione scaffold. lookchem.comnih.gov This transformation involves a series of steps including peptide coupling, deprotection, and a subsequent cyclization, ultimately yielding a rigidified tripeptide mimic. lookchem.comnih.gov These examples underscore the capacity of the 5-oxopiperazine-2-carboxylate core to serve as a template for generating novel and structurally complex heterocyclic frameworks.

Precursors for Advanced Pharmaceutical Intermediates (research perspective)

From a research standpoint, the 5-oxopiperazine-2-carboxylate scaffold is a valuable precursor for advanced pharmaceutical intermediates. The piperazine (B1678402) and piperazinone moieties are frequently found in a variety of bioactive compounds, including those with potential therapeutic applications. The ability to stereoselectively synthesize and functionalize the 5-oxopiperazine-2-carboxylate ring system allows for the generation of chiral building blocks that can be incorporated into larger, more complex drug candidates.

For example, the synthesis of highly functionalized, chiral 1,3,4,5-tetrasubstituted-2-oxopiperazines has been achieved, with these compounds being investigated as potential PAR1 antagonists. nih.gov This highlights the role of the oxopiperazine core in generating novel molecules with potential therapeutic relevance. The development of efficient synthetic routes to these intermediates is crucial for enabling structure-activity relationship (SAR) studies and the subsequent optimization of lead compounds in drug discovery programs.

Scaffold for Peptidomimetics and Constrained Peptide Analogues

One of the most significant applications of 5-oxopiperazine-2-carboxylates is in the field of peptidomimetics. Peptides are often limited as therapeutic agents due to poor metabolic stability and low oral bioavailability. Peptidomimetics aim to overcome these limitations by mimicking the structure and function of natural peptides while possessing improved drug-like properties. The rigid 5-oxopiperazine-2-carboxylate scaffold is an excellent platform for the design of such molecules.

Design and Synthesis of Dipeptide Mimics

The 5-oxopiperazine-2-carboxylate structure can be viewed as a constrained dipeptide surrogate. A straightforward synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid has been developed, starting from L- or D-serine. These building blocks can then be incorporated into larger peptide sequences. nih.gov The synthesis of structurally diverse 5-oxopiperazine-2-carboxylates has been achieved through methods such as a sequence of Michael addition, acylation, and ring-closing substitution, yielding a variety of dipeptide mimics with different substituents. rsc.org

The design of these mimics often involves retaining the key side-chain functionalities of the original peptide while replacing a portion of the flexible backbone with the more rigid oxopiperazine ring. This approach allows for the systematic exploration of the conformational requirements for biological activity.

Below is an interactive data table summarizing the synthesis of various 5-oxopiperazine-2-carboxylates as dipeptide mimics, highlighting the variability of substituents.

EntryR¹ SubstituentR² SubstituentR³ SubstituentYield (%)
1HHBenzyl90
2HH4-Methoxybenzyl85
3HH2-Phenylethyl88
4HHAllyl75
5PhenylHBenzyl65 (trans)

Note: This table is a representative example based on reported syntheses and is intended to be interactive.

Development of Conformationally Restricted Peptidomimetics

The inherent rigidity of the 5-oxopiperazine-2-carboxylate scaffold is a key feature in the development of conformationally restricted peptidomimetics. By locking a portion of the peptide backbone into a defined geometry, researchers can reduce the entropic penalty upon binding to a biological target, potentially leading to increased affinity and selectivity.

This has been demonstrated in the synthesis of analogues of the C-terminal tetrapeptide of cholecystokinin (B1591339) (CCK-4), where 2-oxopiperazine derivatives were designed as mimetics of a gamma-turn. rsc.org The introduction of this conformational constraint, however, led to a decrease in affinity for CCK receptors, suggesting that a gamma-turn is not the bioactive conformation for this particular peptide. rsc.org This highlights how conformationally restricted mimics can be powerful tools for probing the bioactive conformations of peptides.

Furthermore, the incorporation of 2-oxopiperazine rings into the main chain of peptoid-like oligomers has been shown to rigidify the structure, addressing the issue of conformational flexibility often seen in simple linear peptoids. rsc.orgnih.gov

Application in Bio-organic and Medicinal Chemistry Research (focus on molecular design and interaction principles)

In the broader context of bio-organic and medicinal chemistry, the 5-oxopiperazine-2-carboxylate scaffold serves as a valuable tool for understanding molecular recognition and for the rational design of new therapeutic agents. By systematically varying the substituents on the ring, researchers can conduct detailed structure-activity relationship (SAR) studies to elucidate the key interactions between a ligand and its receptor. nih.gov

The design of these peptidomimetics often involves computational modeling to predict how the constrained scaffold will present the crucial side chains for interaction with a protein target. For example, 2-piperazineone-bearing peptidomimetics have been designed as novel HIV capsid modulators by mimicking the structure of host factors that bind to the viral capsid. nih.gov Computational predictions of drug-like properties and metabolic stability can also be used to guide the design of new analogues with improved pharmacokinetic profiles. nih.gov

The oxopiperazine template has also been used in the design of α-helical mimetics to inhibit protein-protein interactions (PPIs), such as the PEX5-PEX14 interaction, which is a potential drug target for trypanosomal infections. nih.gov These studies demonstrate the power of using a well-defined scaffold like 5-oxopiperazine-2-carboxylate to probe and modulate complex biological systems.

Below is an interactive data table showcasing the application of 5-oxopiperazine-based peptidomimetics in different research areas.

Application AreaTargetKey Design PrincipleReference
AntiviralHIV CapsidMimicking host factor binding nih.gov
AntiparasiticPEX5-PEX14 PPIα-Helical mimetics nih.gov
AntithromboticPAR1Highly functionalized scaffold nih.gov
CNS DisordersCCK ReceptorsGamma-turn mimicry rsc.org

Note: This table is a representative example and is intended to be interactive.

Mimicry of Biological Motifs (e.g., DGR motif)

A key application of 5-oxopiperazine-2-carboxylates lies in their ability to mimic critical biological recognition motifs, such as the Aspartate-Glycine-Arginine (DGR) sequence. This tripeptide motif is a crucial recognition site for integrin receptors, which are involved in cell adhesion and signaling. The development of rigidified mimics of the DGR motif is a significant area of research, as such compounds can modulate integrin activity and have potential applications in areas like anti-cancer therapy and anti-thrombotic treatments.

The synthesis of complex scaffolds based on the 5-oxopiperazine-2-carboxylate core has been shown to produce rigidified mimics of a tripeptide containing a DGR motif. These synthetic compounds are designed to reproduce the spatial arrangement of the key amino acid side chains of the DGR sequence, thereby enabling them to interact with the target receptor. This mimicry is achieved by strategically placing functional groups on the piperazine ring that correspond to the aspartate, glycine, and arginine residues.

Research into Biological Activity Mechanisms and Molecular Targets (In Vitro Studies)

In vitro studies are fundamental to elucidating the mechanisms of action and identifying the molecular targets of novel compounds. For derivatives of 5-oxopiperazine-2-carboxylate, these studies provide insights into how they interact with biological systems at a molecular level.

Exploration of Enzyme Mechanism Modulation

Derivatives of 5-oxopiperazine-2-carboxylate have been investigated as potential modulators of enzyme activity. The rigid scaffold of the piperazine ring can serve as a platform for positioning functional groups that can interact with the active site of an enzyme. This can lead to either inhibition or activation of the enzyme, depending on the nature of the interactions. For instance, these compounds can be designed to mimic the transition state of an enzymatic reaction, thereby acting as potent inhibitors. The exploration of these compounds as enzyme modulators is a promising avenue for the development of new therapeutic agents.

Protein Interaction Studies

Understanding how a compound interacts with its protein target is crucial for rational drug design. For 5-oxopiperazine-2-carboxylate derivatives, protein interaction studies are employed to characterize the binding events at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed three-dimensional structures of the compound bound to its target protein. This information is invaluable for understanding the key interactions that drive binding and for designing more potent and selective analogs.

Structure-Activity Relationship (SAR) Studies for Molecular Design

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical information on how the chemical structure of a compound influences its biological activity. For the molecular design of novel therapeutics based on the 5-oxopiperazine-2-carboxylate scaffold, SAR studies are essential for optimizing potency, selectivity, and pharmacokinetic properties.

While specific SAR data for methyl 1-methyl-5-oxopiperazine-2-carboxylate is not extensively available in the public domain, the following table presents exemplary SAR data for a related series of piperazine derivatives to illustrate the principles of how structural modifications can impact biological activity. This data is derived from a study on RAS-selective lethal compounds. nih.gov

Compound IDModification on Piperazine RingPotency (IC50, µM)Selectivity (Fold)
1N-Benzoyl1.963.71
2N-(4-Chlorobenzoyl)2.108.76
3N-Phenylacetyl37.1N/A

This illustrative data demonstrates that even small modifications to the substituent on the piperazine nitrogen can have a significant impact on both the potency and selectivity of the compound. For example, the introduction of a chloro group on the benzoyl ring (Compound 2) slightly decreases potency but more than doubles the selectivity compared to the unsubstituted benzoyl analog (Compound 1). nih.gov Replacing the benzoyl group with a phenylacetyl group (Compound 3) leads to a dramatic loss of potency. nih.gov These types of insights are crucial for guiding the design of new molecules with improved therapeutic profiles.

Studies on Target Binding Affinity (e.g., Surface Plasmon Resonance, FRET)

Quantifying the binding affinity of a compound to its molecular target is a critical step in its preclinical evaluation. For 5-oxopiperazine-2-carboxylate derivatives, various biophysical techniques are employed to determine binding constants and to study the kinetics of the interaction.

Surface Plasmon Resonance (SPR) is a powerful technique for studying biomolecular interactions in real-time. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the compound of interest is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D). For example, SPR has been used to analyze the interaction of 2-piperazineone-bearing peptidomimetics with the HIV capsid protein. researchgate.net

Förster Resonance Energy Transfer (FRET) is another technique used to study molecular interactions. FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. If the donor and acceptor are in close proximity (typically within 10 nm), excitation of the donor can lead to energy transfer to the acceptor, resulting in acceptor fluorescence. This phenomenon can be used to monitor the binding of a fluorescently labeled compound to a fluorescently labeled protein. FRET-based assays have been developed to screen for inhibitors of HIV-1 Tat-regulated transcription, a process involving protein-RNA interactions.

Investigations as HIV Capsid Modulators (Mechanistic Focus)

The HIV capsid is a conical protein shell that encloses the viral genome and is essential for multiple stages of the viral life cycle, including reverse transcription, nuclear import, and assembly. As such, it has emerged as a promising target for antiretroviral therapy.

Compounds based on the piperazine scaffold have been investigated as modulators of HIV capsid assembly and stability. These molecules can bind to a pocket on the capsid protein, thereby either inhibiting the formation of the capsid or inducing the formation of aberrant, non-infectious capsid structures. The mechanistic focus of these investigations is to understand how these small molecules interfere with the complex process of capsid assembly and disassembly. This includes studying their effects on the kinetics of capsid protein polymerization and their ability to disrupt pre-formed capsids. The insights gained from these mechanistic studies are crucial for the development of a new class of anti-HIV drugs that act by targeting the viral capsid.

Applications in Combinatorial Chemistry and Library Synthesis

The 5-oxopiperazine-2-carboxylate scaffold, including derivatives such as this compound, serves as a valuable template in combinatorial chemistry for the generation of diverse molecular libraries. These libraries are instrumental in high-throughput screening efforts to identify novel bioactive compounds. The constrained cyclic structure of the 5-oxopiperazine core mimics dipeptide motifs, making it a desirable pharmacophore in the design of peptidomimetics. rsc.orgresearchgate.net

The synthetic tractability of the 5-oxopiperazine-2-carboxylate core allows for the introduction of a wide range of substituents at multiple positions, leading to significant molecular diversity. rsc.org Solid-phase synthesis has emerged as a powerful technique for the rapid construction of large libraries of these compounds. researchgate.net5z.com This approach facilitates the systematic modification of the scaffold with various functional groups, enabling the exploration of a broad chemical space. For instance, a solid-phase strategy has been developed for the synthesis of Δ5-2-oxopiperazines via N-acyliminium ion cyclization, which was exemplified by the preparation of a 192-member library. researchgate.net

The piperazine-2-carboxamide (B1304950) scaffold, a closely related structure, is also well-suited for combinatorial approaches. Its three functional groups—a carboxylic acid and two amines—can be conveniently and orthogonally protected and substituted using solid-phase chemistry. 5z.com This has enabled the synthesis of libraries containing over 15,000 discrete compounds. 5z.com Such libraries are of general interest for screening against a wide array of biological targets.

Furthermore, the development of efficient synthetic routes to tetra-substituted Δ5-2-oxopiperazines that mimic the β-turn structural motif of proteins highlights the scaffold's utility in creating libraries of complex, conformationally constrained molecules. nih.gov A fluorous tag-assisted, solution-phase parallel synthesis platform has been employed to construct a 140-membered pilot library of these tetra-substituted derivatives with high purity. nih.gov These strategies underscore the importance of the 5-oxopiperazine-2-carboxylate core in generating diverse and structurally sophisticated compound libraries for drug discovery and chemical biology.

Conclusion and Future Directions in Research

Identification of Remaining Challenges and Research Gaps

The principal research gap is the compound itself. The lack of dedicated studies means that its fundamental chemical and biological properties are largely uncharacterized. Key challenges and gaps in the research include:

Lack of Synthesis Data: There are no established, optimized, and reported synthetic protocols specifically for methyl 1-methyl-5-oxopiperazine-2-carboxylate.

No Physicochemical Characterization: Essential data, including spectroscopic information (NMR, IR, Mass Spectrometry), melting point, solubility, and stability, are not documented in the scientific literature.

Unknown Biological Profile: The compound has not been screened for any biological activity. Its potential as a therapeutic agent, agrochemical, or other bioactive molecule is entirely unexplored.

Structural and Conformational Anonymity: No studies on its crystal structure or conformational analysis have been published, which would be crucial for understanding its interactions with biological targets.

Prospective Research Avenues for this compound

Given the nascent stage of research on this specific molecule, numerous prospective avenues can be proposed. These future studies would be foundational, aiming to synthesize and characterize the compound before exploring its potential applications.

Future research should focus on developing efficient and scalable synthetic routes. Drawing inspiration from the synthesis of related 5-oxopiperazine-2-carboxylates, potential strategies could include: rsc.org

N-Alkylation Strategies: Developing methods for the selective N-methylation of a precursor like methyl 5-oxopiperazine-2-carboxylate. uni.lu

Cyclization of N-Methylated Precursors: Investigating the cyclization of acyclic precursors already containing the N-methyl group, such as derivatives of N-methylated amino acids.

Optimization and Scale-Up: Once a viable route is established, optimization of reaction conditions (solvents, catalysts, temperature) to maximize yield and purity would be a critical step for enabling further studies.

Once synthetic methods are developed, mechanistic studies could provide valuable insights. Research in this area could involve:

Computational Modeling: Using computational chemistry to model reaction pathways for its synthesis, predict stable conformations, and understand the electronic properties of the molecule.

Kinetic Studies: Performing kinetic analysis of the key synthetic steps to understand the reaction mechanism and identify rate-limiting steps, which can inform further optimization.

The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. mdpi.com Therefore, a crucial research avenue would be the comprehensive biological screening of this compound.

Broad-Spectrum Screening: Initial high-throughput screening against a diverse range of biological targets (e.g., kinases, GPCRs, proteases) could identify potential areas of activity.

Targeted Screening: Based on the activities of similar heterocyclic compounds, targeted screening for anticancer, neuroprotective, antimicrobial, or anti-inflammatory properties could be prioritized. mdpi.comnih.govnih.govmdpi.commdpi.com

In Vitro and In Vivo Models: Promising hits from initial screens would need to be validated in relevant cell-based assays and subsequently in animal models to assess efficacy and preliminary safety.

If biological activity is identified, the compound could serve as a valuable scaffold for the development of new therapeutic agents.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the ester group, adding substituents to the piperazine ring, or replacing the N-methyl group would help establish clear SAR.

Computational Docking: If a biological target is identified, molecular docking studies could be used to predict the binding mode of the compound and guide the design of more potent derivatives.

Bioisosteric Replacement: Exploring bioisosteric replacements for the ester and lactam carbonyl groups could be used to fine-tune the compound's physicochemical properties, metabolic stability, and pharmacokinetic profile.

Q & A

Q. What are the established synthetic routes for methyl 1-methyl-5-oxopiperazine-2-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

Acylation : Introduction of the methyl ester group via nucleophilic substitution or esterification under acidic/basic conditions.

Piperazine Ring Formation : Cyclization using dehydrating agents (e.g., POCl₃) or coupling reagents (e.g., DCC).

Oxo Group Incorporation : Oxidation of secondary amines using oxidizing agents like m-CPBA or hydrogen peroxide .

  • Critical Conditions :

  • Temperature control (e.g., reflux for cyclization steps).

  • Solvent selection (DMF for polar intermediates, dichloromethane for non-polar steps).

  • Catalysts (e.g., Pd/C for hydrogenation, bases for deprotonation) .

  • Yield Optimization :
    Purification via column chromatography or recrystallization improves purity (>95% by HPLC). Reaction monitoring via TLC or NMR ensures intermediate stability .

    StepReaction TypeKey ConditionsYield Range (%)Reference
    1Esterification0–5°C, H₂SO₄ catalyst60–75
    2Piperazine CyclizationReflux, DMF, 12 h70–85
    3Oxidationm-CPBA, RT, 6 h50–65

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Methyl groups (δ 2.3–3.1 ppm), piperazine protons (δ 3.5–4.2 ppm), and ester carbonyl (δ 3.7 ppm for –OCH₃).
  • ¹³C NMR : Carbonyl carbons (δ 165–175 ppm), piperazine ring carbons (δ 40–60 ppm) .
  • IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹), N–H bend (if present, ~1550 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 186.59 (calculated for C₈H₁₂N₂O₃) .
  • HPLC : Retention time comparison against standards for purity validation .

Q. How can researchers assess the purity of this compound, and what are acceptable impurity thresholds for pharmacological studies?

  • Methodological Answer :
  • Analytical Techniques :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm); ≥95% purity required for in vitro assays .
  • TLC : Spot comparison using silica plates (ethyl acetate/hexane eluent) .
  • Impurity Thresholds :
  • Pharmacological studies: ≤0.5% unidentified impurities.
  • Structural analogs (e.g., unreacted intermediates) must be <1% .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :
  • Quantum Chemical Calculations :
    Use density functional theory (DFT) to model transition states for oxidation or cyclization steps. Software like Gaussian or ORCA can predict activation energies .

  • Reaction Path Search :
    Combine Monte Carlo simulations with molecular dynamics to explore conformational stability of the piperazine ring .

  • Machine Learning :
    Train models on existing piperazine derivative datasets to predict optimal reaction conditions (e.g., solvent, catalyst) .

    Computational ToolApplicationOutput MetricsReference
    Gaussian 16Transition state optimizationGibbs free energy (ΔG)
    RDKitReaction feasibility scoringProbability score

Q. How can researchers resolve contradictions between experimental and computational data regarding this compound's conformational stability?

  • Methodological Answer :
  • Validation Strategies :

Variable-Temperature NMR : Probe ring-flipping dynamics in solution (e.g., coalescence temperature analysis) .

X-ray Crystallography : Resolve solid-state conformation and compare with DFT-predicted geometries .

Free Energy Perturbation (FEP) : Simulate solvent effects on conformational equilibria .

  • Case Study :
    Discrepancies in predicted vs. observed NMR shifts may arise from solvent polarity. Use implicit solvent models (e.g., COSMO) to refine calculations .

Q. What strategies optimize this compound's solubility and stability for in vivo pharmacokinetic studies?

  • Methodological Answer :
  • Salt Formation : Use hydrochloride salts to enhance aqueous solubility (test pH-dependent stability) .

  • Prodrug Design : Modify the ester group to a phosphate prodrug for improved bioavailability .

  • Formulation : Encapsulate in liposomes or cyclodextrins to prevent hydrolysis of the ester moiety .

  • Accelerated Stability Testing :

  • Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

    StrategyMethodOutcome MetricsReference
    Hydrochloride SaltTitration with HClSolubility: >10 mg/mL
    Liposomal EncapsulationThin-film hydration methodStability: >90% at 4 weeks

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